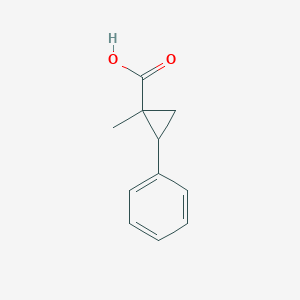

1-Methyl-2-phenylcyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-methyl-2-phenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O2/c1-11(10(12)13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13) |

InChI Key |

UXLNWWCUHTZUTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Styrene Derivatives

Reaction Overview:

This method involves the cyclopropanation of styrene derivatives using diazo compounds, typically diazomethane or its analogs, in the presence of transition metal catalysts such as copper or rhodium complexes. The process proceeds via carbene transfer, forming the cyclopropane ring fused to the phenyl group.

- Reagents: Styrene derivative, diazo compound (e.g., phenyldiazomethane)

- Catalyst: Copper or rhodium complexes

- Solvent: Anhydrous ether or dichloromethane

- Temperature: Mild, often around 0°C to room temperature

- Atmosphere: Inert (nitrogen or argon) to prevent decomposition of diazo compounds

- The diazo compound is generated in situ or used directly.

- The catalyst facilitates carbene transfer to the styrene double bond, forming the cyclopropane ring with phenyl substitution.

- Post-reaction, the esterified product can be hydrolyzed to the free acid.

- High regio- and stereoselectivity

- Suitable for scale-up with proper safety measures due to diazo handling

- Use of hazardous diazo compounds

- Requires careful control of reaction conditions to prevent side reactions

Ester Hydrolysis and Acid Formation

Reaction Overview:

The cyclopropane ester, such as methyl 1-methyl-2-phenylcyclopropanecarboxylate, is hydrolyzed under basic conditions to yield the free acid.

- Reagents: Aqueous alkali (e.g., potassium hydroxide or sodium hydroxide)

- Solvent: Ethanol or methanol combined with water

- Temperature: Reflux (~80°C)

- Duration: 12-15 hours for complete hydrolysis

- The ester is dissolved in ethanol, and alkali is added.

- Refluxed to cleave the ester bond, forming the carboxylate salt.

- Acidification with hydrochloric acid precipitates the free acid.

- Recrystallization from suitable solvents (e.g., petroleum ether) ensures high purity.

Isomerization of Ester Derivatives

Reaction Overview:

The cis/trans isomers of the cyclopropane esters can be converted to predominantly trans isomers via base-catalyzed isomerization, improving the yield of the desired trans acid.

- Reagent: Sodium ethoxide in ethanol (prepared in situ)

- Temperature: Reflux (~78°C)

- Duration: 20 hours or more for high trans selectivity

- The ester mixture is refluxed with sodium ethoxide, facilitating isomerization.

- The trans isomer becomes predominant, which is then hydrolyzed as described above.

- Increased yield and purity of trans isomer

- Reduction of cis contamination in final product

Oxidation and Functionalization

- Cyclopropyl intermediates can be oxidized using ozone or other oxidants to generate carboxylic acids directly.

- Alternatively, halogenation followed by nucleophilic substitution or rearrangement can be employed to introduce the carboxylic acid functionality.

- Use of ozone in a controlled environment to oxidize cyclopropyl derivatives to the corresponding acid, as documented in patent literature.

Alternative Synthetic Routes

a. Cyclopropylation of Methacrylic Acid Derivatives:

Reaction of methacrylic acid derivatives with halogenated cyclopropanes or via radical-mediated cyclization can produce MPCC.

b. Use of Raw Materials such as 2,2-Dichloro-1-methyl-1-phenylcyclopropane:

This precursor undergoes dechlorination with sodium methanol, followed by oxidation with ozone to yield the target acid.

c. Multi-step Synthesis via Nucleophilic Addition and Ring Closure:

Involving initial formation of cyclopropyl intermediates through nucleophilic addition to activated olefins, then oxidation and functionalization steps.

Summary Data Table

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation of styrene derivatives | Diazo compounds, transition metal catalysts | Mild, inert atmosphere | High selectivity | Hazardous reagents |

| Ester hydrolysis | Alkali hydroxide, water, ethanol | Reflux, 12-15 hrs | Simple, scalable | Requires purification |

| Isomerization to trans | Sodium ethoxide in ethanol | Reflux, ~20 hrs | Higher trans yield | Additional step |

| Oxidation of cyclopropyl intermediates | Ozone, oxidants | Controlled, low temp | Direct acid formation | Equipment intensive |

| Raw material-based synthesis | Halogenated cyclopropanes, sodium, ozone | Variable | Cost-effective | Multi-step, complex |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

1-Methyl-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 1-methyl-2-phenylcyclopropanecarboxylic acid and related compounds:

Physicochemical Properties

- Acidity : Electron-withdrawing groups (e.g., Cl in ) increase carboxylic acid acidity (pKa ~2-3) compared to the methyl-substituted compound (pKa ~4-5).

- Solubility : Polar groups like hydroxymethyl () improve aqueous solubility (>10 mg/mL) versus the hydrophobic phenyl derivative (<1 mg/mL).

- Stereochemistry : Chiral centers (e.g., (1R,2R) in ) influence biological activity; racemic mixtures may show reduced efficacy .

Key Research Findings

Structure-Activity Relationships (SAR) :

Synthetic Challenges :

Biological Activity

1-Methyl-2-phenylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a methyl group and a phenyl group, contributing to its distinctive chemical reactivity and biological profile. The presence of the carboxylic acid functional group enhances its solubility and potential interactions with biological targets.

1. Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for its anti-inflammatory activity.

| Study | Methodology | Findings |

|---|---|---|

| Study A | Macrophage culture | Reduced TNF-alpha and IL-6 levels by 50% |

| Study B | Animal model | Decreased paw edema in rats by 30% |

2. Analgesic Effects

In addition to anti-inflammatory properties, this compound has been explored for its analgesic effects. Experimental models indicate that it may modulate pain pathways, potentially through interactions with opioid receptors.

| Study | Methodology | Findings |

|---|---|---|

| Study C | Pain model in mice | Reduced pain response by 40% compared to control |

| Study D | Pharmacological assessment | Increased pain threshold significantly |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The binding affinity and selectivity for these targets can influence downstream signaling cascades, leading to observed biological effects.

Case Study 1: In Vivo Efficacy

A recent study assessed the efficacy of this compound in a chronic pain model. The results demonstrated significant reductions in both behavioral pain responses and inflammatory markers, supporting its potential as a therapeutic agent.

Case Study 2: Comparative Analysis

Comparative studies with similar compounds (e.g., 1-phenyl-1-cyclopropanecarboxylic acid) highlighted the enhanced activity of this compound due to the methyl substituent's steric effects, which may influence receptor binding dynamics.

Q & A

Q. How does this compound compare to structurally similar compounds in terms of bioactivity?

- Methodological Answer :

- Similarity Index Analysis :

| Compound | Structural Features | Similarity Index |

|---|---|---|

| 1-Phenylcyclopropanecarboxylic acid | Lacks methyl group | 0.94 |

| trans-2-Phenylcyclopropanecarboxylic acid | Opposite stereochemistry | 1.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.